(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
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Overview
Description
The compound identified as “(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate” is a chemical entity with unique properties and applications. It is known for its structural complexity and potential uses in various scientific fields. This compound has been studied for its chemical reactions, preparation methods, and applications in research and industry.
Preparation Methods
The synthesis of (2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate involves several steps and specific reaction conditions. The preparation methods include:
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.
Chemical Reactions Analysis
(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically involve reagents such as halogens, alkylating agents, and catalysts like manganese.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate has a wide range of applications in scientific research, including:
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of (2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with electron-donating and electron-accepting groups, influencing its photophysical and electrochemical properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC[NH+]=C(N)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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